(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride properties
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride properties
An In-depth Technical Guide to (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride
Abstract: This document provides a comprehensive technical overview of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The guide delves into the compound's physicochemical properties, stereoselective synthesis strategies, spectroscopic characterization, and applications. By synthesizing technical data with mechanistic insights, this paper serves as an essential resource for leveraging this versatile intermediate in complex molecular synthesis and medicinal chemistry.
Introduction and Strategic Importance
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a disubstituted pyrrolidine derivative valued as a sophisticated intermediate in the synthesis of pharmacologically active compounds.[1][2] The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs due to its favorable pharmacokinetic and pharmacodynamic properties.[3][4][5]
The defining feature of this molecule is its specific cis stereochemistry at the C2 and C5 positions, denoted as (2S, 5S). In drug development, stereoisomerism is critical, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities, potencies, and toxicities.[5] The rigid, three-dimensional structure of the (2S,5S)-pyrrolidine core provides a robust framework for orienting the phenyl and methyl carboxylate substituents in a precise spatial arrangement, which is essential for achieving selective interactions with biological targets like enzymes and receptors.[6] This guide elucidates the core properties and synthetic logic required to effectively utilize this high-value chemical entity.
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is paramount for its effective handling, storage, and application in synthetic workflows. The hydrochloride salt form is intentionally designed to enhance stability and improve solubility in polar protic solvents compared to its free base, facilitating its use in a wider range of reaction conditions.[5]
Core Data Summary
The key identifiers and physical properties of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride are summarized in the table below.
| Property | Value | Source/Rationale |
| IUPAC Name | methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride | Standard nomenclature |
| CAS Number | 2170170-16-6 | [7] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | Derived from structure |
| Molecular Weight | 241.71 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds[5] |
| Solubility | High aqueous solubility | The hydrochloride salt enhances polarity[5] |
| Stability | Stable under standard conditions; potentially hygroscopic | Characteristic of amine hydrochlorides |
| Storage | Store in a tightly sealed container in a cool, dry place with desiccant | Best practice for hygroscopic salts |
Chemical Structure
The molecular structure, with its defined stereochemistry, is the foundation of the compound's utility.
Caption: Structure of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride.
Stereoselective Synthesis: Principles and Protocol
The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines is a significant challenge in organic chemistry. The primary goal is to control the relative and absolute stereochemistry at two stereocenters. Methodologies often begin with chiral starting materials or employ asymmetric catalysis.
Mechanistic Considerations and Synthetic Strategy
The construction of the (2S,5S) scaffold relies on well-established principles of asymmetric synthesis. Common strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral molecules like L-proline or L-pyroglutamic acid as starting points. The inherent stereocenter is used to direct the stereochemistry of subsequent transformations.[8][9]
-
Asymmetric Catalysis: Employing chiral catalysts, often organocatalysts or transition metal complexes, to induce enantioselectivity in key bond-forming steps, such as conjugate additions or cyclizations.[6][10][11]
-
Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to an achiral precursor to guide diastereoselective reactions, followed by removal of the auxiliary.[9]
The causality behind these choices is the need for high stereochemical fidelity. For a cis-2,5-disubstituted pyrrolidine, intramolecular cyclization reactions are particularly effective, as the transition state geometry can be engineered to favor the formation of the desired diastereomer.
Caption: General synthetic workflow for chiral 2,5-disubstituted pyrrolidines.
Exemplary Synthetic Protocol
While the exact industrial synthesis is proprietary, a representative laboratory-scale protocol can be constructed based on established methodologies, such as the diastereoselective arylation of a proline derivative. This protocol is self-validating as each step relies on a well-documented and high-yielding class of chemical reactions.
Objective: To synthesize (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride.
Methodology:
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Step 1: N-Protection of L-Proline Methyl Ester.
-
To a solution of L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The Boc group protects the nitrogen, preventing side reactions and activating the C5 position for subsequent functionalization.
-
-
Step 2: Directed Oxidation to Enamide.
-
The N-Boc-L-proline methyl ester (1.0 eq) is subjected to an oxidative decarboxylation/rearrangement sequence using a suitable protocol (e.g., a modified Hunsdiecker-type reaction followed by elimination) to form the corresponding N-Boc-2,3-dehydroproline methyl ester.
-
Causality: This step introduces unsaturation, setting the stage for a stereocontrolled addition reaction.
-
-
Step 3: Stereoselective Phenyl Group Addition.
-
To a solution of the enamide (1.0 eq) in tetrahydrofuran (THF, 0.2 M) at -78 °C, add a phenyl-cuprate reagent, such as that generated from phenyllithium and copper(I) iodide.
-
Stir the reaction at low temperature for 4-6 hours before quenching with saturated aqueous ammonium chloride.
-
Causality: The conjugate addition of the phenyl group occurs from the face opposite to the C2 ester group, preferentially yielding the cis-(2S, 5S) diastereomer due to steric hindrance.
-
-
Step 4: Deprotection and Salt Formation.
-
Dissolve the crude product from Step 3 in a solution of 4 M HCl in 1,4-dioxane or ethyl acetate.
-
Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the product.
-
Filter and dry the solid under vacuum to yield (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride.
-
Causality: Acidic conditions cleanly cleave the acid-labile Boc group and simultaneously form the hydrochloride salt, aiding in purification by precipitation.
-
Spectroscopic Characterization Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's structure.
| Technique | Expected Characteristics |
| ¹H NMR | ~7.3-7.5 ppm: Multiplet, 5H (aromatic protons of phenyl group).~4.5-4.8 ppm: Triplet or dd, 1H (C5-H, benzylic proton).~4.2-4.4 ppm: Triplet or dd, 1H (C2-H, proton alpha to ester).~3.7-3.8 ppm: Singlet, 3H (O-CH₃, methyl ester).~2.0-2.5 ppm: Multiplet, 4H (C3-H₂ and C4-H₂ protons).~10-12 ppm: Broad singlet, 2H (N-H₂⁺ protons, D₂O exchangeable). |
| ¹³C NMR | ~170-172 ppm: C=O (ester carbonyl).~135-140 ppm: Quaternary aromatic carbon.~128-130 ppm: Aromatic C-H carbons.~65-68 ppm: C5 (benzylic carbon).~58-60 ppm: C2 (carbon alpha to ester).~52-54 ppm: O-CH₃ (methyl ester).~28-35 ppm: C3 and C4 carbons. |
| Mass Spec (ESI+) | Expected m/z: 206.1176 [M+H]⁺ for the free base (C₁₂H₁₅NO₂). The observed mass would correspond to the free secondary amine after loss of HCl. A similar isomer shows a molecular weight of 205.26 g/mol .[12] |
| FT-IR (KBr) | ~2400-2800 cm⁻¹: Broad absorption (N-H⁺ stretch of secondary amine salt).~1740-1750 cm⁻¹: Strong absorption (C=O stretch of ester).~3030 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1600, 1495 cm⁻¹: C=C stretches of the aromatic ring. |
Applications in Research and Drug Development
The title compound is not an active pharmaceutical ingredient (API) itself but rather a critical precursor. Its value lies in its pre-installed stereochemistry and functional handles (amine, ester, phenyl group) that allow for further elaboration.
Role as a Chiral Building Block
The primary application is in the synthesis of more complex molecules where the 2-phenylpyrrolidine motif is desired. The secondary amine can be readily functionalized via N-alkylation, N-acylation, or reductive amination, while the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to an alcohol.
Therapeutic Potential of Derivatives
Pyrrolidine-based structures are integral to a wide array of therapeutic agents. While specific drugs derived from this exact intermediate are not publicly disclosed, analogous structures are found in compounds targeting:
-
Central Nervous System (CNS) Disorders: The rigid scaffold is ideal for developing ligands for G-protein coupled receptors (GPCRs) or ion channels. Similar structures serve as building blocks for GABA receptor modulators.
-
Infectious Diseases: The pyrrolidine core is found in many antiviral and antibacterial agents.
-
Oncology: As scaffolds for kinase inhibitors or other enzyme-targeted therapies.
-
Asymmetric Catalysis: Chiral pyrrolidines are the foundation for highly effective organocatalysts (e.g., proline and its derivatives) and ligands for transition metals used in asymmetric synthesis.[13][14]
Caption: Derivatization pathways and potential applications of the core scaffold.
Conclusion
(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride is a high-value, stereochemically defined intermediate. Its utility is derived from the privileged pyrrolidine scaffold, the precise spatial orientation of its substituents, and the presence of versatile functional groups for further synthetic manipulation. For researchers in medicinal chemistry and process development, a firm grasp of its properties, synthesis, and reactivity is crucial for the efficient construction of novel and complex chiral molecules. This guide provides the foundational knowledge and practical insights necessary to harness the full potential of this important building block.
References
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